molecular formula C15H20N2O3 B4889461 5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B4889461
M. Wt: 276.33 g/mol
InChI Key: YBZMVYFYEVIYQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3,4-Oxadiazoles, including compounds with structural similarities to "5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole," are typically synthesized through cyclization reactions of appropriate precursors such as acid hydrazides and carboxylic acids or esters. For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from diacylhydrazines prepared from acid chloride and hydrazine using cyclodehydrating agents has been reported to proceed under mild conditions with good yields (Hu Yao-dong, 2013).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including potential analogs of "5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole," has been elucidated using techniques like X-ray crystallography, revealing planar conformations and providing insights into their electronic configurations and reactive sites (K. Kumara et al., 2017).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including electrophilic substitution and coupling reactions, due to the reactive nature of the oxadiazole ring and substituents. For instance, the ethynyl and butadiynyl derivatives of 2,5-diphenyl-1,3,4-oxadiazoles have been synthesized and characterized, showing diverse reactivity patterns that could be extrapolated to similar compounds (G. Hughes et al., 2004).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure and substituents. Compounds like "5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole" may exhibit unique liquid crystalline behaviors or thermal properties depending on the nature of the alkyl and ether groups attached to the oxadiazole core (H. Abboud et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 1,3,4-oxadiazoles, are determined by the electronic configuration of the oxadiazole ring and the nature of the substituents. Studies have shown that these compounds can serve as corrosion inhibitors, highlighting their potential utility in material science applications. The efficiency of such inhibition is closely related to their molecular structure and the electronic properties of the substituents (F. Bentiss et al., 2002).

properties

IUPAC Name

5-butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-6-7-14-16-15(17-20-14)11-8-9-12(19-5-2)13(10-11)18-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZMVYFYEVIYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)C2=CC(=C(C=C2)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

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